N-Cyclohexylethyl-ETAV
Description
Properties
Molecular Formula |
C25H44N4O8 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-cyclohexylethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H44N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h14-18,20-21,26,30H,5-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1 |
InChI Key |
APPLGLBBZPGQBX-GDEPEFMTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1CCCCC1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Cyclohexylethyl-ETAV with structurally or functionally analogous compounds, focusing on metabolic stability, synthetic accessibility, and biological performance.
Oxoamide Counterpart (ETAV Oxoamide)
| Parameter | This compound (Thioamide) | ETAV Oxoamide |
|---|---|---|
| Metabolic Half-Life | 28-fold longer in human blood | Baseline (1x) |
| Proteolytic Stability | Resists trypsin, chymotrypsin | Susceptible to degradation |
| Cell Permeability | High (cyclohexylethyl group) | Moderate |
| Synthesis Method | Thioacylation with S8/Na2S | Standard amide coupling |
The thioamide substitution in this compound significantly enhances proteolytic resistance, as the sulfur atom disrupts hydrogen-bonding interactions critical for enzyme recognition . This contrasts sharply with the oxoamide version, which is rapidly cleaved in biological matrices.
Other Thioamide-Containing Peptides
Examples include thioamidated derivatives of cilengitide , a cyclic RGD peptide used in cancer therapy. Key comparisons:
| Parameter | This compound | Thioamidated Cilengitide |
|---|---|---|
| Serum Half-Life | ~28-fold increase | 2160 min (vs. 480 min) |
| Stereochemical Integrity | No epimerization during synthesis | Requires controlled coupling |
| Synthetic Complexity | Moderate (nitroalkane method) | High (macrocyclic constraints) |
This compound benefits from a streamlined synthesis using nitroalkanes and elemental sulfur, which avoids epimerization—a common issue in peptide thioamidation . In contrast, macrocyclic thioamides like cilengitide derivatives require stringent stereochemical control.
N-Acetylcysteine (NAC) Derivatives
While NAC derivatives (e.g., Fmoc-Cys(OH)) are structurally distinct, they share a focus on improving stability. However, NAC derivatives rely on disulfide bonds or acetylated termini rather than thioamide substitutions, resulting in weaker proteolytic resistance compared to this compound .
Key Research Findings
- Mechanistic Superiority : The thioamide group in this compound reduces conformational flexibility, thereby limiting protease access to cleavage sites .
- Pharmacokinetic Data : In human blood models, the compound maintained >90% integrity after 24 hours, whereas oxoamide analogs degraded within 2–4 hours .
- Synthetic Advancements : The use of nitroalkanes as thioacyl equivalents enables scalable, epimerization-free synthesis, a critical advantage over traditional methods .
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